molecular formula C15H18O2 B1618404 Tetriprofen CAS No. 28168-10-7

Tetriprofen

Cat. No.: B1618404
CAS No.: 28168-10-7
M. Wt: 230.30 g/mol
InChI Key: CVBPQTZKZQWEFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetriprofen can be synthesized through a coupling reaction involving an aryl sulfonium salt and boride in a solvent under an inert atmosphere. This reaction is catalyzed by palladium and requires the presence of an alkali . Another method involves the para-selective thianthrenation/Pd-catalyzed thio-Suzuki–Miyaura coupling sequence under mild conditions .

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The use of palladium catalysts and inert atmospheres are crucial for maintaining the reaction conditions and ensuring high yields.

Chemical Reactions Analysis

Types of Reactions

Tetriprofen undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Reactions where an atom or group of atoms in the molecule is replaced by another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tetriprofen has a wide range of applications in scientific research, including:

Mechanism of Action

Tetriprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) with similar properties.

    Ketoprofen: Also an NSAID, known for its anti-inflammatory and analgesic effects.

Uniqueness

Tetriprofen is unique in its specific chemical structure, which includes a cyclohexenyl group attached to the phenyl ring. This structural feature may contribute to its distinct pharmacological properties compared to other NSAIDs .

Properties

CAS No.

28168-10-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-[4-(cyclohexen-1-yl)phenyl]propanoic acid

InChI

InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17)

InChI Key

CVBPQTZKZQWEFX-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O

Origin of Product

United States

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